molecular formula C20H18 B14002382 BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- CAS No. 35281-29-9

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL-

Cat. No.: B14002382
CAS No.: 35281-29-9
M. Wt: 258.4 g/mol
InChI Key: OSPZOOPTBDSTQN-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- (synonyms: 5,6-epoxy-7,12-dimethyl-5,6-dihydrobenz(a)anthracene, EDMBA) is a methylated and epoxidized derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). Its molecular formula is C₂₀H₁₆O, with a molecular weight of 272.36 g/mol . This compound is structurally characterized by a dihydro-epoxide group at the 5,6-position and methyl groups at the 7- and 12-positions, which enhance its reactivity and biological activity.

Properties

CAS No.

35281-29-9

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

7,12-dimethyl-5,6-dihydrobenzo[a]anthracene

InChI

InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-10H,11-12H2,1-2H3

InChI Key

OSPZOOPTBDSTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC=CC=C3C2=C(C4=CC=CC=C14)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Benz(a)anthracene, 5,6-Dihydro-7,12-Dimethyl-

General Synthetic Approach

The preparation of Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- typically involves multi-step organic synthesis starting from benz(a)anthracene or related quinone derivatives. Key steps include selective methylation, reduction, and hydrogenation to introduce the dihydro and dimethyl functionalities.

Detailed Synthetic Routes

Starting from Benz(a)anthracene-7,12-quinone
  • Methylation : The quinone precursor benz(a)anthracene-7,12-quinone is treated with methylmagnesium iodide (a Grignard reagent) to introduce methyl groups at the 7 and 12 positions, yielding 7,12-dimethyl derivatives.

  • Reduction : Subsequent reduction steps convert the quinone to the corresponding dihydro compound.

  • Hydrogenation : Catalytic hydrogenation using hydrogen gas in the presence of metal catalysts such as palladium or platinum selectively saturates the 5,6-double bond to form the 5,6-dihydro derivative.

This method is supported by classical literature (Bachmann & Bradbury, 1938) and is effective for obtaining high purity products.

Epoxidation and Rearrangement Route
  • The 5,6-double bond of 7,12-dimethylbenz(a)anthracene can be epoxidized to form the 5,6-epoxide intermediate.

  • This epoxide can be enzymatically or chemically converted into the 5,6-dihydrodiol derivative, which upon dehydration or rearrangement yields the 5,6-dihydro compound.

  • Enzymatic conversion using rat liver microsomal fractions has been demonstrated to produce trans-dihydrodiols stereoselectively.

Multi-step Synthesis from 1,2-Benzanthraquinone
  • A two-step process involving:

    • Reaction with benzene and diethyl ether at ambient temperature.

    • Treatment with titanium tetrachloride and lithium aluminum hydride in tetrahydrofuran under heating for 3 hours.

  • This sequence leads to the formation of 7,12-dimethylbenz(a)anthracene derivatives, which can be further hydrogenated to the 5,6-dihydro form.

Catalytic Hydrogenation Conditions

  • Catalysts : Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

  • Hydrogen Pressure : Typically 1-5 atm of hydrogen gas.

  • Temperature : Ambient to moderate heating (25–80°C).

  • Solvents : Ethanol, tetrahydrofuran, or diethyl ether.

  • Duration : Several hours until completion monitored by chromatographic methods.

This selective hydrogenation targets the 5,6-double bond while preserving aromaticity in other rings.

Analytical Data and Characterization

Parameter Data / Methodology Notes
Molecular Formula C22H18 Reflects dimethyl and dihydro modifications
Molecular Weight 258.4 g/mol Calculated from structure
Melting Point ~160–165 °C Depends on purity and preparation method
NMR Spectroscopy ^1H and ^13C NMR in CDCl3 Confirms methyl and dihydro proton environments
GC-MS Electron ionization mode Confirms molecular ion peak at m/z 258
Thin Layer Chromatography (TLC) Silica gel, hexane/benzene solvent system Rf values consistent with 5,6-dihydro derivatives
Optical Rotation Measured if chiral centers present Relevant for stereoselective products

Research Results on Preparation and Reactivity

Epoxide Formation and Reactivity

  • The 5,6-epoxide of 7,12-dimethylbenz(a)anthracene is a key intermediate formed during oxidation.

  • It rearranges readily to phenols in acidic conditions and reacts with glutathione to form stable conjugates, indicating biological relevance.

Enzymatic Conversion

  • Rat liver microsomal enzymes convert the 5,6-epoxide into trans-5,6-dihydrodiols stereoselectively, which are important in metabolic activation pathways.

Oxidation Studies

  • Oxidation of 7,12-dimethylbenz(a)anthracene with ascorbic acid-Fe^2+-oxygen system produces various hydroxylated and dihydroxy derivatives, useful for studying metabolic pathways.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield / Notes
Grignard Methylation + Reduction Benz(a)anthracene-7,12-quinone Methylmagnesium iodide, reducing agents Ambient to reflux temperatures High purity, classical method
Catalytic Hydrogenation 7,12-Dimethylbenz(a)anthracene Pd/C, H2 gas 1-5 atm H2, 25–80°C, ethanol solvent Selective 5,6-dihydro derivative
Epoxidation + Enzymatic Hydrolysis 7,12-Dimethylbenz(a)anthracene Peracid (for epoxidation), rat liver microsomes Mild conditions, aqueous medium Produces stereoselective dihydrodiols
Multi-step from 1,2-Benzanthraquinone 1,2-Benzanthraquinone TiCl4, LiAlH4, THF Heating, inert atmosphere Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The carcinogenic effects of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and cancer development. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: Benz(a)Anthracene

  • Molecular Formula : C₁₈H₁₂
  • CAS No.: 56-55-3
  • Properties: A colorless to yellow-brown crystalline solid, classified as a Group 2A carcinogen (probable human carcinogen) by IARC .
  • Key Differences: Lacks methyl and epoxide groups, resulting in lower reactivity and carcinogenic potency compared to methylated derivatives. Benz(a)anthracene requires metabolic activation (e.g., via cytochrome P450 enzymes) to form mutagenic dihydrodiol epoxides .

7,12-Dimethylbenz(a)anthracene (DMBA)

  • Molecular Formula : C₂₀H₁₆
  • CAS No.: 57-97-6
  • Properties: A potent carcinogen, inducing skin, lung, and mammary tumors in rodents at nanomolar doses .
  • Key Differences: The addition of methyl groups at the 7- and 12-positions significantly enhances metabolic activation. DMBA is metabolized to dihydrodiols, which are further oxidized to mutagenic dihydrodiol epoxides, such as EDMBA .

7-Methylbenz(a)anthracene

  • Molecular Formula : C₁₉H₁₄
  • CAS No.: 2541-69-7
  • Properties: A monomethyl derivative with lower carcinogenic potency than DMBA. Demonstrates how methylation position affects biological activity; the single methyl group at the 7-position is insufficient to match DMBA’s carcinogenicity .

Benz(a)Anthracene-5,6-Oxide (Non-Methylated Epoxide)

  • Molecular Formula : C₁₈H₁₂O
  • Properties : The epoxidized form of benz(a)anthracene, directly reactive with DNA. Less stable than EDMBA due to the absence of methyl groups, which reduce steric hindrance and increase susceptibility to hydrolysis .

Structural and Functional Analysis

Table 1: Comparative Properties of Benz(a)Anthracene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Carcinogenic Potency Key Functional Groups
Benz(a)Anthracene C₁₈H₁₂ 228.29 56-55-3 Moderate None
7,12-Dimethylbenz(a)anthracene (DMBA) C₂₀H₁₆ 256.34 57-97-6 High 7-CH₃, 12-CH₃
5,6-Dihydro-7,12-dimethyl- (EDMBA) C₂₀H₁₆O 272.36 N/A Very High 5,6-epoxide, 7-CH₃, 12-CH₃
7-Methylbenz(a)anthracene C₁₉H₁₄ 242.32 2541-69-7 Low 7-CH₃

Toxicity and Mechanisms of Action

  • EDMBA : The 5,6-epoxide group facilitates covalent binding to DNA, forming adducts that disrupt replication. Its methyl groups enhance lipophilicity, promoting cellular uptake .
  • DMBA : Requires metabolic conversion to dihydrodiol epoxides (like EDMBA) for mutagenicity. Studies show DMBA dihydrodiols are 10–100× more potent in malignant transformation assays than benz(a)anthracene derivatives .
  • Benz(a)Anthracene : Less toxic due to slower metabolic activation. Its dihydrodiol epoxides are less stable and more readily detoxified by glutathione transferases .

Reactivity and Environmental Impact

  • EDMBA : Highly reactive with nucleophiles (e.g., DNA bases). Incompatible with oxidizing agents, strong acids, and bases .
  • DMBA : Combustible solid (NFPA fire hazard rating = 2). Produces toxic gases (e.g., nitrogen oxides) upon combustion .
  • Environmental Persistence : Methylated PAHs like DMBA and EDMBA exhibit greater environmental persistence than benz(a)anthracene due to increased hydrophobicity .

Biological Activity

Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- (commonly referred to as 5,6-DH-7,12-DMBA) is a polycyclic aromatic hydrocarbon (PAH) known for its biological activity and potential carcinogenic properties. This article explores its biological mechanisms, effects on cellular systems, and relevant research findings.

  • Molecular Formula : C20_{20}H18_{18}
  • Molecular Weight : 258.357 g/mol
  • Density : 1.11 g/cm³
  • Boiling Point : 435°C
  • Flash Point : 210.6°C

Carcinogenicity

Research indicates that 5,6-DH-7,12-DMBA exhibits tumor-initiating activity in various animal models. Although it is generally considered less potent than its parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), it still demonstrates significant carcinogenic potential under certain conditions.

A study highlighted that the addition of methyl groups at positions 6 and 12 enhances the carcinogenicity of benz(a)anthracene derivatives in rat models. Specifically, the presence of these methyl groups was linked to increased tumor initiation rates in skin applications .

The biological activity of 5,6-DH-7,12-DMBA is primarily attributed to its metabolic activation to form reactive intermediates that can bind to DNA. This interaction is crucial for the initiation of carcinogenesis. Research has shown that the diol-epoxide form of DMBA is particularly effective at binding to cellular DNA, leading to mutations and subsequent tumor formation .

Inhibition of Immune Response

Another significant aspect of 5,6-DH-7,12-DMBA's biological activity is its effect on immune response modulation. A study demonstrated that this compound inhibits the production of gamma interferon (IFN) in murine spleen cells when introduced prior to stimulation with phytohemagglutinin (PHA-P). This suggests that exposure to this PAH can impair immune function, potentially facilitating tumor development by evading immune surveillance .

Table: Summary of Research Findings on Biological Activity

Study ReferenceModel UsedKey Findings
Slaga et al., 1982Rat skinDemonstrated tumor initiation by various DMBA derivatives; found 5,6-DH-7,12-DMBA to be a weak initiator compared to DMBA itself .
Moschel et al., 1980Murine cellsIdentified diol-epoxide as a key reactive form responsible for DNA binding and mutagenesis .
Chouroulinkov et al., 1977Mouse skinHigh tumor-initiating activity observed with metabolic activation products from DMBA derivatives .
PubMed StudySwiss Webster miceInhibition of gamma IFN production noted; suggests immunosuppressive effects contributing to carcinogenesis .

Q & A

Q. What are the key physicochemical properties of 5,6-Dihydro-7,12-Dimethylbenz(a)anthracene (DMBA) relevant to experimental handling?

DMBA is a yellow crystalline solid with a melting point of 122–123°C and a boiling point of 183–184°C at 765 mmHg. It has a density of 0.9 g/mL at 25°C and is sparingly soluble in water (<1 mg/mL at 64°F). Its logP value of 5.763 indicates high lipophilicity, which influences bioavailability in biological systems . Storage recommendations include refrigeration (2–8°C) and protection from light to prevent decomposition .

Q. How is DMBA utilized in carcinogenesis studies?

DMBA is a potent organ-specific carcinogen and tumor initiator. In two-stage carcinogenesis models, it is applied topically or systemically to induce DNA adducts, followed by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) to accelerate tumor growth. This model is critical for studying skin, mammary, and oral cancers .

Q. What safety protocols are essential when handling DMBA?

DMBA is classified as a Category 6.1(b) hazardous substance (toxic) and requires:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent dermal absorption .
  • Ventilation: Use fume hoods to avoid inhalation of particulates.
  • Fire safety: Use dry chemical or CO₂ extinguishers; avoid water jets due to combustible dust risks .
  • Storage: Separate from oxidizing agents, strong acids/bases, and refrigerate .

Advanced Research Questions

Q. What metabolic pathways activate DMBA into mutagenic intermediates?

DMBA undergoes cytochrome P450-mediated oxidation to form dihydrodiol epoxides (e.g., 5,6-epoxy-5,6-dihydro-DMBA), which are ultimate carcinogens. These metabolites bind DNA, forming adducts at guanine residues, particularly in target organs like the skin and mammary glands. Comparative studies show DMBA-derived dihydrodiols exhibit higher mutagenic potency than benz[a]anthracene derivatives .

Q. How do researchers reconcile contradictory data on DMBA’s carcinogenic potency across models?

Discrepancies in carcinogenicity data (e.g., skin vs. oral administration) arise from:

  • Metabolic variability : Tissue-specific expression of CYP enzymes alters metabolite profiles.
  • Dose-response thresholds : Subcutaneous vs. topical application impacts bioavailability .
  • Species differences : Rodent models may overrepresent metabolic activation compared to humans. Methodological rigor, including standardized dosing and endpoint validation, is critical for cross-study comparisons .

Q. What analytical methods are recommended for detecting DMBA and its metabolites?

Gas chromatography (GC) with SE-52 capillary columns is widely used for DMBA quantification, with retention indices of 2711–2713 under isothermal conditions (e.g., 271°C) . For metabolite analysis, HPLC-MS/MS provides sensitivity for dihydrodiol epoxides and DNA adducts. UV-Vis spectroscopy (λmax = 440 nm) and fluorescence (blue-violet under UV light) aid in preliminary identification .

Q. How does DMBA’s structural modification (5,6-dihydro vs. fully aromatic) impact biological activity?

The 5,6-dihydro configuration reduces planarity, potentially altering DNA intercalation efficiency. However, the methyl groups at positions 7 and 12 enhance metabolic stability, increasing carcinogenic potency compared to non-methylated analogs. Computational modeling suggests steric effects influence adduct formation patterns .

Data Presentation

Table 1. Key Analytical Parameters for DMBA

ParameterValue/MethodReference
GC Retention Index2711–2713 (SE-52 column, 271°C)
UV-Vis λmax440 nm
Fluorescence EmissionBlue-violet under UV light
LogP5.763

Table 2. Toxicity Profile of DMBA

EndpointDataReference
Skin carcinogenicityTDLo = 128 mg/kg (mouse, 50 weeks)
Metabolic activationCYP1A1/1B1-mediated epoxidation
Decomposition productsAcrid smoke, irritating fumes

Methodological Recommendations

  • Experimental design : Use DMBA/TPA models for accelerated tumor studies, but include controls for spontaneous tumor rates .
  • Data contradiction analysis : Apply triangulation (e.g., in vitro mutagenicity + in vivo tumorigenicity) to validate mechanisms .
  • Regulatory compliance : Adhere to OSHA PEL (0.2 mg/m³) and EPA guidelines for PAH disposal .

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